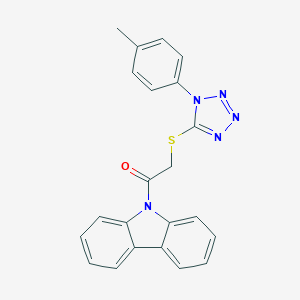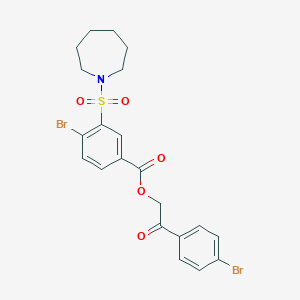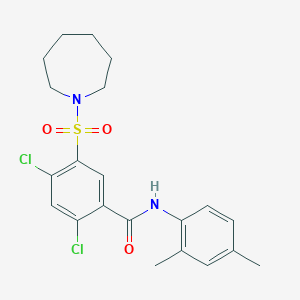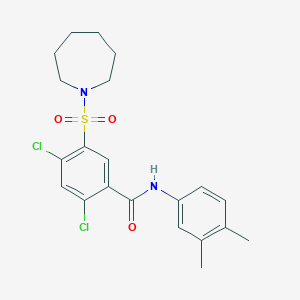
2-(9H-carbazol-9-yl)-2-oxoethyl 1-(4-methylphenyl)-1H-tetraazol-5-yl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(9H-carbazol-9-yl)-2-oxoethyl 1-(4-methylphenyl)-1H-tetraazol-5-yl sulfide is a complex organic compound that features a carbazole moiety linked to a tetrazole group via a sulfanyl bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-carbazol-9-yl)-2-oxoethyl 1-(4-methylphenyl)-1H-tetraazol-5-yl sulfide typically involves multi-step organic reactions. One common approach is to start with the carbazole derivative and introduce the ethanone group through Friedel-Crafts acylation. The tetrazole moiety can be introduced via a nucleophilic substitution reaction using appropriate tetrazole precursors. The final step involves the formation of the sulfanyl bridge, which can be achieved through thiolation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
2-(9H-carbazol-9-yl)-2-oxoethyl 1-(4-methylphenyl)-1H-tetraazol-5-yl sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tetrazole moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, aryl halides, and other electrophiles under nucleophilic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted tetrazole derivatives.
科学的研究の応用
2-(9H-carbazol-9-yl)-2-oxoethyl 1-(4-methylphenyl)-1H-tetraazol-5-yl sulfide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 2-(9H-carbazol-9-yl)-2-oxoethyl 1-(4-methylphenyl)-1H-tetraazol-5-yl sulfide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The carbazole moiety is known for its electron-rich properties, which can facilitate interactions with electron-deficient sites in biological molecules. The tetrazole group can act as a bioisostere for carboxylic acids, enhancing the compound’s binding affinity to certain targets.
類似化合物との比較
Similar Compounds
1-(9H-carbazol-9-yl)ethanone: A simpler analog lacking the tetrazole and sulfanyl groups.
1-(9-ethyl-9H-carbazol-3-yl)ethanone: A derivative with an ethyl group instead of the tetrazole moiety.
1-(3,6-dinitro-carbazol-9-yl)ethanone: A nitro-substituted analog with different electronic properties.
Uniqueness
2-(9H-carbazol-9-yl)-2-oxoethyl 1-(4-methylphenyl)-1H-tetraazol-5-yl sulfide stands out due to its combination of a carbazole core with a tetrazole moiety and a sulfanyl bridge. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in organic electronics and medicinal chemistry.
特性
分子式 |
C22H17N5OS |
|---|---|
分子量 |
399.5 g/mol |
IUPAC名 |
1-carbazol-9-yl-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylethanone |
InChI |
InChI=1S/C22H17N5OS/c1-15-10-12-16(13-11-15)27-22(23-24-25-27)29-14-21(28)26-19-8-4-2-6-17(19)18-7-3-5-9-20(18)26/h2-13H,14H2,1H3 |
InChIキー |
KBDIDMRPKPDLAB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)N3C4=CC=CC=C4C5=CC=CC=C53 |
正規SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)N3C4=CC=CC=C4C5=CC=CC=C53 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 1-[(5-{[4-(ethoxycarbonyl)-1-piperidinyl]sulfonyl}-2-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B285313.png)
![Bis[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]methanone](/img/structure/B285314.png)

![Bis[4-(1-azepanylsulfonyl)phenyl] sulfone](/img/structure/B285318.png)
![3-[(4-bromophenyl)sulfonyl]-N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B285319.png)
![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-cycloheptylbenzamide](/img/structure/B285322.png)


![2-[benzenesulfonyl(methyl)amino]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B285326.png)
![N-(4-iodophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B285329.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B285330.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B285331.png)
![N-(2,4-difluorophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B285332.png)
![2-{[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B285338.png)
